2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione
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Overview
Description
2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione is a synthetic organic compound belonging to the class of 1,4-naphthoquinones. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with 3-(2-ethoxyethoxy)propylamine. The reaction is carried out in an anhydrous environment, often using solvents like methanol or chloroform. The reaction mixture is stirred at low temperatures (0°C) to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as crystallization, distillation, or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure is susceptible to oxidation, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroquinone derivatives, substituted naphthoquinones, and various oxidation products .
Scientific Research Applications
2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antiproliferative effects.
Medicine: It is studied for its potential therapeutic applications, including its role in treating infections and inflammatory diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It also interacts with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione
- 2-Chloro-3-(2-methoxyethylamino)naphthalene-1,4-dione
- 2-(Tert-butylthio)-3-chloronaphthalene-1,4-dione
Uniqueness
2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione is unique due to its specific substituent groups, which confer distinct chemical and biological properties. Its ethoxyethoxypropylamino group enhances its solubility and bioavailability, making it more effective in certain applications compared to similar compounds .
Properties
CAS No. |
22272-13-5 |
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Molecular Formula |
C17H20ClNO4 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
2-chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C17H20ClNO4/c1-2-22-10-11-23-9-5-8-19-15-14(18)16(20)12-6-3-4-7-13(12)17(15)21/h3-4,6-7,19H,2,5,8-11H2,1H3 |
InChI Key |
DSMOYSUHFZDLAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origin of Product |
United States |
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